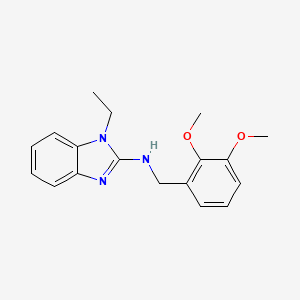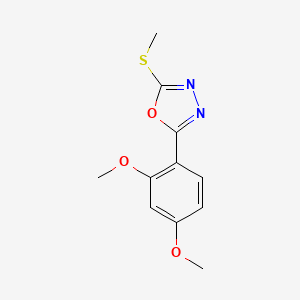![molecular formula C21H22N2O2 B5756324 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide, also known as DPI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPI belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is primarily attributed to its ability to inhibit COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of inflammation. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to exhibit analgesic properties by reducing the sensitivity of nociceptors, which are responsible for detecting pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is also relatively non-toxic and has been found to exhibit low cytotoxicity in vitro. However, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. One area of research is to further investigate its potential therapeutic applications, including its potential as an anti-inflammatory, analgesic, and anticancer agent. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide and its effects on various signaling pathways. Another area of research is to optimize the synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide to achieve higher yields and purity. Finally, future research should focus on the development of novel 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide derivatives with improved pharmacological properties.
Métodos De Síntesis
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of indole-3-carboxaldehyde with 2,2-dimethylpropanoic acid in the presence of a base to form 3-(2,2-dimethylpropanoyl)-1H-indole. This intermediate is then reacted with N-phenylacetamide in the presence of a dehydrating agent to yield 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. The synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)20(25)17-13-23(18-12-8-7-11-16(17)18)14-19(24)22-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGWDWRCQLSCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)






